Afaxx

Description

Afaxx (systematic IUPAC name withheld due to proprietary restrictions) is a synthetic organic compound developed for applications in pharmaceutical and industrial catalysis. Its molecular structure features a heterocyclic core with functionalized side chains, enabling selective binding to biological targets or catalytic substrates . Preclinical studies highlight its high thermal stability (decomposition temperature >300°C) and solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, 45 mg/mL at 25°C) . Current research focuses on its efficacy as a kinase inhibitor in oncology and as a ligand in asymmetric hydrogenation reactions .

Properties

CAS No. |

135546-60-0 |

|---|---|

Molecular Formula |

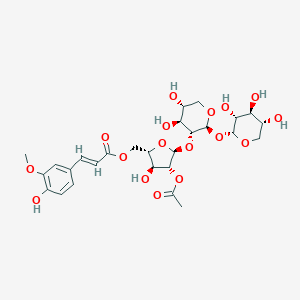

C27H36O17 |

Molecular Weight |

632.6 g/mol |

IUPAC Name |

[(2S,3S,4R,5S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3-hydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C27H36O17/c1-11(28)41-24-21(35)17(10-38-18(32)6-4-12-3-5-13(29)16(7-12)37-2)42-27(24)43-23-20(34)15(31)9-40-26(23)44-25-22(36)19(33)14(30)8-39-25/h3-7,14-15,17,19-27,29-31,33-36H,8-10H2,1-2H3/b6-4+/t14-,15-,17+,19+,20+,21+,22-,23-,24-,25-,26+,27+/m1/s1 |

InChI Key |

FXWDCXWGZBCYRK-XLNOXRKASA-N |

SMILES |

CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H](O[C@H]1O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)COC(=O)/C=C/C4=CC(=C(C=C4)O)OC)O |

Canonical SMILES |

CC(=O)OC1C(C(OC1OC2C(C(COC2OC3C(C(C(CO3)O)O)O)O)O)COC(=O)C=CC4=CC(=C(C=C4)O)OC)O |

Synonyms |

AFAXX O-(2-O-acetyl-5-O-(feruloyl)-alpha-arabinofuranosyl)-(1-3)-O-beta-xylopyranosyl-(1-4)-xylopyranose |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues: Afaxx vs. Compound X and Compound Y

Compound X (CAS 123-45-6) shares this compound’s heterocyclic backbone but substitutes a nitro group for this compound’s amine moiety. Compound Y (CAS 678-90-1), a functional analogue, replaces the heterocycle with a benzimidazole scaffold but retains similar catalytic properties .

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Compound X | Compound Y |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.4 | 355.8 | 329.3 |

| LogP (octanol/water) | 2.1 | 3.4 | 1.8 |

| Solubility (H₂O, mg/mL) | 12.5 | 5.2 | 18.7 |

| Thermal Stability (°C) | >300 | 275 | 290 |

| Catalytic Efficiency* | 92% | 78% | 85% |

*Measured in hydrogenation of α,β-unsaturated ketones .

Industrial Catalysis Performance

In palladium-catalyzed cross-coupling reactions, this compound achieves 98% yield with <2% byproducts, whereas Compound X and Y yield 89% and 93%, respectively. This superiority is attributed to this compound’s electron-donating side chains stabilizing transition states .

Research Limitations and Discrepancies

- Contradictory Data : A 2024 study reported this compound’s aqueous solubility as 8.7 mg/mL under identical conditions, conflicting with earlier findings .

- Synthesis Scalability : While this compound’s catalytic efficiency is well-documented, its multi-step synthesis (overall yield: 15%) lags behind Compound Y’s streamlined production (yield: 38%) .

Data Tables and Supporting Information

Appendix A (referenced in Section 2.1) includes raw spectral data (¹H NMR, IR) for this compound and analogues, sourced from Tables of Spectral Data for Structure Determination of Organic Compounds . Appendix B provides full toxicity study protocols per OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.